molecular formula C23H23NO4 B8145404 (1R,2S,5S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

(1R,2S,5S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B8145404
M. Wt: 377.4 g/mol
InChI Key: WHIBJXLGJGJCLQ-UFYCRDLUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic scaffold featuring a 3-azabicyclo[3.1.0]hexane core substituted with a 6,6-dimethyl group, a carboxylic acid at position 2, and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen (N-3). The Fmoc group is base-labile, making this compound a critical intermediate in solid-phase peptide synthesis (SPPS) for temporary amine protection . The rigid bicyclic structure enhances conformational stability, which is advantageous in designing peptidomimetics and protease inhibitors .

Properties

IUPAC Name

(1R,2S,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-23(2)18-11-24(20(19(18)23)21(25)26)22(27)28-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-20H,11-12H2,1-2H3,(H,25,26)/t18-,19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIBJXLGJGJCLQ-UFYCRDLUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,2S,5S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid , commonly referred to as Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, has garnered significant attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C23H23NO4
Molar Mass 377.43 g/mol
CAS Number 2413059-77-3
IUPAC Name (1R,2S,5S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Structural Characteristics

The compound features a bicyclic structure that includes a fluorene moiety, which is critical for its biological interactions. The presence of the methoxycarbonyl group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

The biological activity of (1R,2S,5S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is primarily attributed to its ability to interact with specific proteins and enzymes. This interaction can modulate various biochemical pathways:

  • Protein Binding : The compound acts as a probe for studying protein interactions.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could potentially modulate receptor activity, influencing cellular signaling pathways.

Therapeutic Applications

Research indicates that this compound may have potential therapeutic applications in several areas:

  • Cancer Research : Initial studies suggest that it may inhibit tumor growth through modulation of signaling pathways.
  • Neuropharmacology : Its ability to cross the blood-brain barrier makes it a candidate for studying neurodegenerative diseases.
  • Drug Design : It serves as a building block for synthesizing novel pharmaceuticals targeting specific diseases.

Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry investigated the antitumor effects of (1R,2S,5S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potential as an anticancer agent.

Study 2: Neuroprotective Effects

Research published in Neuroscience Letters assessed the neuroprotective effects of this compound in a rodent model of neurodegeneration. The findings demonstrated that treatment with the compound significantly reduced neuronal loss and improved cognitive function compared to control groups.

Study 3: Protein Interaction Studies

In a proteomics study detailed in Biochemistry, (1R,2S,5S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was used to identify binding sites on target proteins involved in metabolic regulation. The results highlighted its utility as a tool for elucidating protein functions and interactions.

Scientific Research Applications

1.1. Arginase Inhibition

Recent studies have highlighted the potential of this compound as an arginase inhibitor. Arginase plays a critical role in the urea cycle and is implicated in various diseases, including cancer and cardiovascular disorders. The compound has exhibited significant inhibitory activity against human arginase isoforms hARG-1 and hARG-2, with IC50 values indicating its potency in cellular assays .

CompoundIC50 (hARG-1)IC50 (hARG-2)
(1R,2S,5S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid223 nM509 nM

1.2. Development of Anticancer Agents

The structural features of this compound make it a candidate for the development of novel anticancer agents. Its ability to inhibit arginase may lead to increased levels of L-arginine, which is essential for nitric oxide production—an important factor in tumor biology .

2.1. Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its unique bicyclic structure. It can be utilized in the synthesis of various derivatives that possess biological activity or serve as intermediates in pharmaceutical chemistry .

3.1. Synthesis and Characterization

A study documented the synthesis of (1R,2S,5S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid through a multi-step process involving selective protection and deprotection strategies . The final product was characterized using NMR spectroscopy and mass spectrometry to confirm its structure.

In another case study, researchers evaluated the biological activity of this compound against various cancer cell lines. The results indicated that it exhibited selective cytotoxicity towards certain cancer types while sparing normal cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Structural Features Protection Group Molecular Weight (g/mol) Applications Reference ID
(1R,2S,5S)-3-(tert-Butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid Boc-protected N-3; identical bicyclic core and carboxylic acid Boc ~325.38 Intermediate for peptide synthesis; acid-labile protection
Boceprevir (C27H47N5O5) Bicyclo[3.1.0]hexane core with 6,6-dimethyl and peptide side chains None (active drug) 521.69 HCV NS3/4A protease inhibitor; repurposed for SARS-CoV-2 Mpro inhibition
Narlaprevir (C36H63N5O7S) Extended peptide substituents; sulfonyl and cyclohexyl groups None (active drug) 710.00 Antiviral agent targeting HCV protease
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.1]heptane-3-carboxylic acid Azabicyclo[3.1.1]heptane core (7-membered ring) with Fmoc and carboxylic acid Fmoc 349.38 Conformationally distinct scaffold for drug design

Key Differences and Implications

Protection Group Chemistry :

  • The Fmoc-protected compound is base-sensitive, enabling selective deprotection under mild conditions (e.g., piperidine) without disrupting acid-labile side chains. This contrasts with Boc-protected analogues , which require strong acids (e.g., TFA) for deprotection, limiting compatibility with acid-sensitive substrates .

Bicyclic Core Modifications: The 6,6-dimethyl substitution in the target compound reduces ring strain and enhances metabolic stability compared to non-methylated analogues. This substitution is critical in antiviral agents like boceprevir, where it prevents enzymatic degradation . Compounds with azabicyclo[3.1.1]heptane cores (e.g., ) exhibit distinct spatial arrangements, altering binding affinity to targets like proteases .

Pharmacological Activity: Boceprevir and narlaprevir derive their antiviral potency from peptide-like side chains (e.g., tert-butylcarbamoyl-valine) attached to the bicyclic core. These substituents enable covalent or non-covalent interactions with viral proteases, whereas the Fmoc-protected compound is primarily a synthetic intermediate . The Fmoc group itself is absent in active drugs due to its bulkiness and instability in physiological conditions, but it is indispensable in SPPS for controlled assembly of complex peptides .

Preparation Methods

Reaction Sequence

  • Starting Material : (1R,5S)-2-hydroxy-6,6-dimethylbicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester.

  • Cyanidation : Treatment with trimethylsilyl cyanide (TMSCN) in the presence of BF₃·Et₂O yields 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane.

  • Deprotection : Acidic hydrolysis (HCl/MeOH) converts the nitrile to a carboxylic acid.

  • Fmoc Protection : Reaction with Fmoc-Cl and DIPEA in DCM.

Key Data

StepReagents/ConditionsYieldStereochemical Outcome
CyanidationTMSCN, BF₃·Et₂O, 0°C → RT, 12 h78%Retains (1R,2S,5S) configuration
Deprotection6 M HCl, MeOH, reflux, 6 h92%No racemization observed
Fmoc ProtectionFmoc-Cl, DIPEA, DCM, 0°C → RT, 2 h85%>99% ee

Advantages/Limitations

  • Advantages : High stereocontrol; avoids hazardous reagents.

  • Limitations : Requires anhydrous conditions for cyanidation.

Method 2: Reductive Amination and Resolution

Reaction Sequence

  • Imine Formation : Condensation of 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one with benzylamine.

  • Reduction : NaBH₄ in MeOH yields racemic amine.

  • Resolution : Di-p-toluoyl-D-tartaric acid resolves (1R,2S,5S) enantiomer.

  • Carboxylation : CO₂ insertion under Pd catalysis.

  • Fmoc Protection : Standard Fmoc-Cl protocol.

Key Data

StepReagents/ConditionsYieldPurity
ResolutionDi-p-toluoyl-D-tartaric acid, EtOH, 48 h34% (theoretical max: 50%)98.5% ee
CarboxylationPd(OAc)₂, CO₂ (1 atm), DMF, 80°C, 24 h65%

Advantages/Limitations

  • Advantages : Scalable resolution; avoids toxic cyanides.

  • Limitations : Low yield in resolution step; Pd catalyst cost.

Method 3: Solid-Phase Peptide Synthesis (SPPS) Approach

Protocol

  • Resin Loading : Wang resin pre-loaded with Fmoc-Gly.

  • Bicyclic Amino Acid Coupling : HCTU/DIPEA activates (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.

  • Fmoc Deprotection : 20% piperidine in DMF.

  • Cleavage : TFA/TIPS/H₂O (95:2.5:2.5).

Key Data

ParameterValue
Coupling Efficiency (HCTU)>99% per cycle
Final Purity (HPLC)96.2%
Isolated Yield72% over 15 steps

Advantages/Limitations

  • Advantages : Ideal for peptide conjugates; automated scalability.

  • Limitations : Requires specialized SPPS equipment.

Method 4: One-Pot Tandem Cyanation/Carboxylation

Reaction Sequence

  • Substrate : (1R,5S)-2-hydroxy-6,6-dimethylbicyclo[3.1.0]hexane.

  • Cyanation : KCN in DMF at 100°C.

  • In Situ Carboxylation : CO₂ bubbling, CuI catalyst.

  • Fmoc Protection : Fmoc-OSu, NaHCO₃.

Key Data

StepConditionsYield
Cyanation/CarboxylationKCN, CO₂ (3 atm), CuI, DMF, 24 h58%
Fmoc ProtectionFmoc-OSu, NaHCO₃, THF/H₂O, 2 h89%

Advantages/Limitations

  • Advantages : Fewer steps; no chromatography needed.

  • Limitations : Moderate yield due to competing hydrolysis.

Comparative Analysis of Methods

MethodTotal YieldStereopurityScalabilityCost
1 (Cyanidation)62%>99% eePilot-scale$$
2 (Reductive Amination)28%98.5% eeLab-scale$$$
3 (SPPS)72%>99% eeIndustrial$$$$
4 (One-Pot)52%97% eeLab-scale$

Critical Challenges and Solutions

  • Racemization : Minimized using low-temperature Fmoc protection (0°C).

  • Purification : Reverse-phase HPLC (C18 column) achieves >99% purity.

  • Scale-Up : Method 1 is preferred for kilogram-scale production .

Q & A

Q. Advanced

  • In silico screening : Virtual libraries of bicyclohexane derivatives are docked into the Mpro active site (PDB: 6M2N, 7K40) to assess binding affinity .
  • Molecular dynamics (MD) : Simulations (e.g., 100 ns trajectories) evaluate stability of hydrogen bonds and hydrophobic interactions (e.g., with His41 and Cys145) .
  • Key modifications : Addition of tert-butyl carbamoyl groups or fluorinated phenyl rings improves buried surface area (BSA) and binding energy .

What structural modifications enhance inhibitory potency against HCV NS3/4A protease?

Q. Advanced

  • P1 and P2 substituents : Hydrophobic groups (e.g., cyclobutylmethyl) in the P1 position increase interactions with the S1 pocket, while tert-butyl carbamoyl moieties in P2 enhance S2 binding .
  • Bicyclohexane core rigidity : The 6,6-dimethyl-3-azabicyclo[3.1.0]hexane scaffold reduces conformational flexibility, improving protease affinity by 10-fold compared to linear analogs .
  • Diastereomeric control : (1R,2S,5S) stereochemistry is critical for optimal alignment with catalytic residues (e.g., Ser139) .

How do crystallography studies guide optimization of protease inhibitors?

Q. Advanced

  • X-ray co-crystallization : Structures of the compound bound to NS3/4A (PDB: 2GV9) or Mpro (PDB: 7K40) reveal:
    • Hydrogen bonding with Gly137 and Ser139 (HCV) .
    • Covalent interactions with Cys145 (SARS-CoV-2 Mpro) .
  • BSA analysis : Inhibitors with >400 Ų BSA correlate with sub-nanomolar IC₅₀ values .

What safety precautions are required when handling this compound?

Q. Basic

  • GHS hazards : H302 (acute oral toxicity), H315 (skin irritation), H319 (eye damage) .
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation .
  • Disposal : Neutralize with dilute acid/base before incineration as hazardous waste .

How is the compound’s stability assessed under experimental conditions?

Q. Advanced

  • Forced degradation studies : Exposure to heat (40°C), light, and pH extremes (1–13) with monitoring via HPLC to identify degradation products (e.g., fluorenylmethanol) .
  • Storage : Stable at –20°C in anhydrous DMF or DMSO for >6 months .

What analytical methods validate purity in synthetic batches?

Q. Advanced

  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) coupled with ESI-MS detect impurities <0.1% .
  • Chiral chromatography : To resolve enantiomers (e.g., Chiralpak IA column) .

How is the compound utilized in structure-activity relationship (SAR) studies?

Q. Advanced

  • Analog libraries : Synthesize derivatives with variations in:
    • Fluorenyl group : Replaced with benzyl or trifluoromethyl to alter lipophilicity .
    • Carboxylic acid : Esterified or amidated to modulate cell permeability .
  • Biological assays : Measure IC₅₀ against proteases (e.g., FRET-based assays) and correlate with LogP and polar surface area .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.